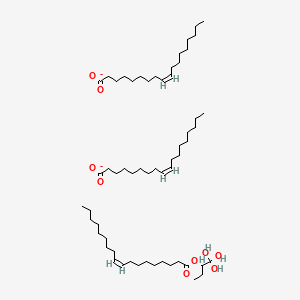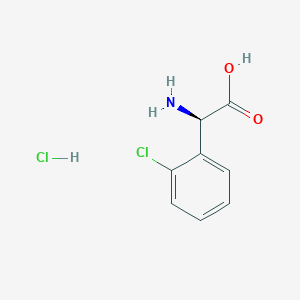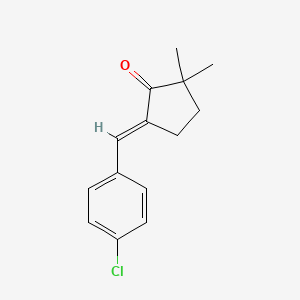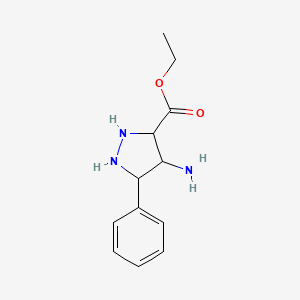
Methane, dichloro(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethyl methyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Dichloromethyl methyl sulfone is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of dichloromethyl methyl ether with a sulfonyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields dichloromethyl methyl sulfone as the primary product .
Industrial Production Methods
In industrial settings, dichloromethyl methyl sulfone is often produced using large-scale chemical reactors. The process involves the controlled addition of dichloromethyl methyl ether to a sulfonyl chloride solution, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichloromethyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used
Scientific Research Applications
Dichloromethyl methyl sulfone has a wide range of applications in scientific research:
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer effects.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of dichloromethyl methyl sulfone involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and protein function. For example, it has been shown to affect the ergosterol biosynthesis pathway in fungi, leading to antifungal effects . The compound’s sulfonyl group plays a crucial role in its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Dimethyl sulfone (DMSO2): Similar in structure but with different reactivity and applications.
Dichloromethyl methyl ether: Used as a reagent in organic synthesis
Uniqueness
Dichloromethyl methyl sulfone stands out due to its unique combination of reactivity and stability. Unlike dimethyl sulfoxide and dimethyl sulfone, it has a dichloromethyl group that imparts distinct chemical properties, making it valuable in specific synthetic applications .
Properties
CAS No. |
37557-96-3 |
|---|---|
Molecular Formula |
C2H4Cl2O2S |
Molecular Weight |
163.02 g/mol |
IUPAC Name |
dichloro(methylsulfonyl)methane |
InChI |
InChI=1S/C2H4Cl2O2S/c1-7(5,6)2(3)4/h2H,1H3 |
InChI Key |
QMMFBGBMARGVFC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)



![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)







